molecular formula C29H27N5O3S B2558299 3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide CAS No. 422278-60-2

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide

Cat. No. B2558299
CAS RN: 422278-60-2
M. Wt: 525.63
InChI Key: JSHFJCPGNFGVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)-N-(4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C29H27N5O3S and its molecular weight is 525.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinazolinone derivatives have been synthesized and characterized, with a focus on their antibacterial and antifungal activities. These compounds are synthesized through various chemical reactions, utilizing precursors and reagents to create heterocyclic systems with significant biological activities. For instance, El-Shenawy (2017) described the synthesis of new quinazolinone derivatives, demonstrating their high antibacterial and antifungal activities through evaluation against various microbial strains. This suggests their potential use in developing new antimicrobial agents (El-Shenawy, 2017).

Anticancer Potential

Some quinazolinone derivatives have shown promise in anticancer research, exhibiting significant antitumor activity against various cancer cell lines. Mohamed et al. (2016) synthesized a novel series of quinazolinone derivatives and evaluated their anticancer activity, finding that certain compounds displayed extensive antitumor efficiency. This highlights the potential of quinazolinone derivatives in cancer therapy, offering a basis for further development of anticancer agents (Mohamed et al., 2016).

Inhibitory Activities

Quinazolinone derivatives have also been studied for their enzyme inhibitory activities, which are crucial for therapeutic applications. Nazir et al. (2018) investigated novel indole-based oxadiazole scaffolds with butanamides for their urease inhibitory potential, demonstrating potent inhibitory effects. These findings are significant for the development of drugs targeting specific enzymes, indicating the versatility of quinazolinone derivatives in drug design (Nazir et al., 2018).

properties

IUPAC Name

3-(1H-indol-3-yl)-N-[4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O3S/c35-26(15-14-21-18-31-24-12-6-4-10-22(21)24)33-34-28(37)23-11-5-7-13-25(23)32-29(34)38-19-27(36)30-17-16-20-8-2-1-3-9-20/h1-13,18,31H,14-17,19H2,(H,30,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHFJCPGNFGVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.